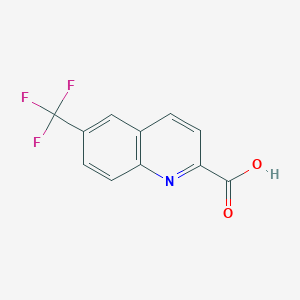

Ácido 6-(trifluorometil)quinolina-2-carboxílico

Descripción general

Descripción

6-(Trifluoromethyl)quinoline-2-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .

Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)quinoline-2-carboxylic Acid is 1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) .Chemical Reactions Analysis

While specific chemical reactions involving 6-(Trifluoromethyl)quinoline-2-carboxylic Acid are not mentioned in the searched resources, quinoline derivatives are known to participate in various reactions such as oxidative dehydrogenation, deoxygenation of N-heterocyclic N-oxides, and conversion of N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinoline-2-carboxylic Acid has a predicted boiling point of 347.7±37.0 °C and a predicted density of 1.481±0.06 g/cm3 . It has a pKa value of 4.14±0.43 (Predicted) . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

El compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura (SM), una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito del acoplamiento SM se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoboro relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .

Medicamentos aprobados por la FDA

Los medicamentos que contienen grupos trifluorometilo, incluidos aquellos con "Ácido 6-(trifluorometil)quinolina-2-carboxílico", han sido aprobados por la FDA. Estos medicamentos se han encontrado que exhiben numerosas actividades farmacológicas .

Inhibición de la oxidación

El ácido quinaldico, también conocido como ácido quinolina-2-carboxílico, inhibe la oxidación de piruvato, α-cetoglutarato, glutamato y citrato en las mitocondrias del hígado de rata .

Preparación de anilidas sustituidas

Se ha informado la preparación asistida por microondas de anilidas sustituidas del ácido quinaldico .

Condición reactiva de Aza-Diels Alder

El compuesto se puede utilizar en la condición reactiva de aza-Diels Alder, que implica el uso de alquenos hidrazonados a través de la estrategia de cicloadición para acceder a doce motivos de quinolina finales .

Síntesis de posibles moléculas de fármacos

El compuesto se puede utilizar en la síntesis de posibles moléculas de fármacos. Por ejemplo, el compuesto (3S, 5S, 6R)-6-metil-2-oxo-5-fenil-1-(2,2,2-trifluoroetil)piperidin-3-aminio 1 se tomó y se hizo reaccionar con 4-metilbenzoato 1a y MTBE en presencia de 0.6 N HCl (1.2 equiv) para dar el intermedio (3S, 5S, 6R)-6-metil-2-oxo-5-fenil-1-(2,2,2-trifluoroetil)piperidin-3-aminio 1b .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

6-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVFVSVUKCIBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457312 | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849818-58-2 | |

| Record name | 6-(Trifluoromethyl)-2-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

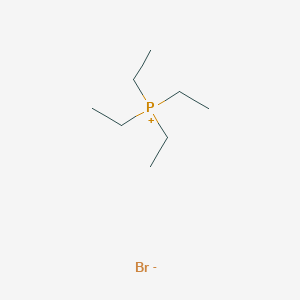

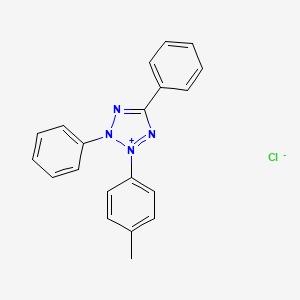

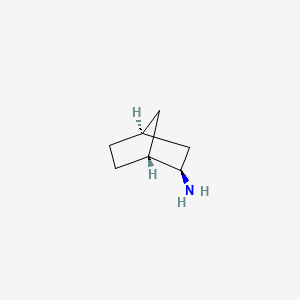

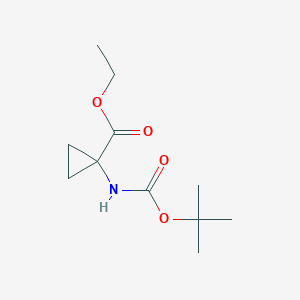

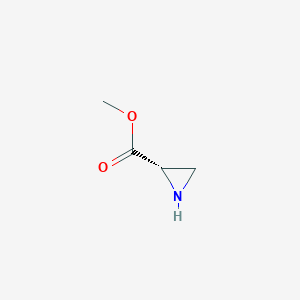

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.